molecular formula C9H17Br B13211553 4-(Bromomethyl)-5-methylhept-1-ene

4-(Bromomethyl)-5-methylhept-1-ene

Cat. No.: B13211553
M. Wt: 205.13 g/mol
InChI Key: CXEGUNLYQGZCTM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methylhept-1-ene is an organic compound characterized by a bromomethyl group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-methylhept-1-ene typically involves the bromination of 5-methylhept-1-ene. One common method includes the use of hydrobromic acid (HBr) in the presence of a radical initiator, such as peroxides, to facilitate the addition of the bromine atom to the methyl group . The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methylhept-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Major Products

The major products formed from these reactions include substituted heptenes, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Bromomethyl)-5-methylhept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methylhept-1-ene involves the interaction of the bromomethyl group with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property makes the compound useful in modifying other molecules by introducing new functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzaldehyde
  • 4-(Bromomethyl)coumarin

Uniqueness

4-(Bromomethyl)-5-methylhept-1-ene is unique due to its heptene backbone, which provides different steric and electronic properties compared to aromatic compounds like 4-(Bromomethyl)benzoic acid. This uniqueness allows for distinct reactivity and applications in various chemical processes .

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

4-(bromomethyl)-5-methylhept-1-ene

InChI

InChI=1S/C9H17Br/c1-4-6-9(7-10)8(3)5-2/h4,8-9H,1,5-7H2,2-3H3

InChI Key

CXEGUNLYQGZCTM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC=C)CBr

Origin of Product

United States

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